Diethyl trans-1,2-cyclopropanedicarboxylate
Description
Nomenclature and Stereochemical Considerations in Research Contexts
The precise naming and understanding of a molecule's three-dimensional structure are critical in scientific research. Diethyl trans-1,2-cyclopropanedicarboxylate is identified by the CAS Registry Number 3999-55-1. scbt.comsigmaaldrich.com The descriptor "trans" in its name is a key stereochemical indicator. It signifies that the two diethyl carboxylate groups are positioned on opposite sides of the plane formed by the cyclopropane (B1198618) ring.
This "trans" configuration results in a racemic mixture, meaning it is composed of an equal amount of two non-superimposable mirror images, known as enantiomers. These enantiomers are specifically designated as (1R,2R)-diethyl cyclopropane-1,2-dicarboxylate and (1S,2S)-diethyl cyclopropane-1,2-dicarboxylate. chemspider.comnih.gov The separation of these enantiomers or their direct asymmetric synthesis is crucial for applications where specific stereochemistry is required, particularly in the development of chiral molecules. nih.govrsc.org
| Identifier | Value |
| IUPAC Name | diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate |
| Synonyms | Diethyl trans-cyclopropane-1,2-dicarboxylate, trans-1,2-Cyclopropanedicarboxylic Acid Diethyl Ester |
| CAS Number | 3999-55-1 |
| Molecular Formula | C9H14O4 |
| Molecular Weight | 186.21 g/mol |
| Physical Form | Liquid |
| Boiling Point | 70-75 °C (at 1 mmHg) |
| Density | 1.061 g/mL (at 25 °C) |
Significance of the Cyclopropane Ring in Organic Synthesis and Medicinal Chemistry Research
The cyclopropane ring, the core of this compound, possesses unique properties that make it a valuable motif in both organic synthesis and medicinal chemistry. fiveable.me
In Organic Synthesis: The defining feature of the cyclopropane ring is its significant ring strain, a consequence of the compressed C-C-C bond angles of 60° compared to the ideal 109.5° for sp³ hybridized carbon atoms. fiveable.mewikipedia.org This strain makes the ring susceptible to ring-opening reactions, providing a pathway to linear compounds that can be difficult to synthesize otherwise. fiveable.me The carbon-carbon bonds within the ring also have an increased p-character, giving them partial double-bond-like properties. scientificupdate.comingentaconnect.com Furthermore, the rigid, planar nature of the three-membered ring makes it an excellent scaffold, allowing chemists to control the spatial orientation of attached functional groups with high precision. nbinno.comiris-biotech.de
In Medicinal Chemistry Research: The cyclopropane moiety has become increasingly prevalent in modern drug discovery. scientificupdate.comnih.govbohrium.com Its incorporation into drug candidates can offer several advantages:
Metabolic Stability: The cyclopropane ring is generally resistant to metabolic breakdown by enzymes like cytochrome P450, which can increase a drug's half-life in the body. nbinno.comiris-biotech.de
Conformational Rigidity: By locking part of a molecule's structure, the cyclopropane ring can reduce the entropic penalty of binding to a biological target, potentially increasing potency. nbinno.comiris-biotech.de
Improved Physicochemical Properties: It can be used to fine-tune properties such as lipophilicity and pKa, which affect a drug's absorption, distribution, and excretion. iris-biotech.de
Potency and Selectivity: The rigid structure helps to present functional groups to a biological target in an optimal orientation for binding, which can enhance potency and reduce off-target effects. scientificupdate.comnbinno.combohrium.com
Overview of Research Trajectories for this compound
The primary research trajectory for this compound is its use as a versatile chemical intermediate or building block. lookchem.com Its bifunctional nature, with two ester groups, and the inherent reactivity of the cyclopropane ring, allow it to be a starting point for a wide range of more complex molecules.
Researchers utilize this compound in multi-step syntheses to construct larger, more intricate molecular frameworks. The ester groups can be hydrolyzed to carboxylic acids, reduced to alcohols, or converted to amides, providing numerous handles for further chemical modification. The cyclopropane ring itself can be carried through a synthetic sequence to become a core feature of the final product, or it can be strategically opened to generate a specific carbon chain. Its utility is particularly noted in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. lookchem.com The development of asymmetric synthetic methods, which can selectively produce one of the two enantiomers of the molecule, is an important area of research, as the biological activity of chiral molecules often resides in a single enantiomer. nih.govnih.govrsc.org
Structure
3D Structure
Properties
IUPAC Name |
diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLDHZFJMXLFJU-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471027 | |
| Record name | Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889461-58-9, 3999-55-1 | |
| Record name | 1,2-Diethyl (1R,2R)-1,2-cyclopropanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889461-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Diethyl Trans 1,2 Cyclopropanedicarboxylate and Its Derivatives
Established Synthetic Routes and Mechanistic Investigations
A variety of established methods are employed for the synthesis of diethyl trans-1,2-cyclopropanedicarboxylate and its derivatives, each with distinct mechanistic pathways and applications.
Synthesis from Malonic Acid Derivatives
A foundational approach to cyclopropane (B1198618) synthesis involves the use of malonic acid derivatives, such as diethyl malonate. wikipedia.orguobabylon.edu.iq This method, a variation of the malonic ester synthesis, allows for the conversion of alkyl halides into carboxylic acids. libretexts.org The reaction proceeds by deprotonating the carbon alpha to both carbonyl groups with a strong base, forming a nucleophilic carbanion. wikipedia.org This carbanion then undergoes nucleophilic substitution with a dihaloalkane, such as 1,2-dibromoethane. ethz.chorgsyn.org A subsequent intramolecular SN2 reaction results in the formation of the cyclopropane ring. stackexchange.com
Cyclopropanation Reactions (e.g., using alkenes and diazo compounds)
Cyclopropanation reactions represent a major class of methods for synthesizing cyclopropane rings. wikipedia.org These reactions typically involve the addition of a carbene or carbenoid to an alkene. wikipedia.orgresearchgate.net
One of the most well-known methods is the Simmons-Smith reaction , which utilizes an organozinc carbenoid, typically iodomethylzinc iodide, to convert an alkene into a cyclopropane. nih.govwikipedia.org This reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.org Modifications to the classic Simmons-Smith reaction, such as the Furukawa modification using diethylzinc (B1219324) and diiodomethane, have been developed to improve reactivity and yield. thermofisher.com
Another significant approach involves the use of diazo compounds , such as diazomethane (B1218177) or ethyl diazoacetate, in the presence of a metal catalyst. wikipedia.orgethz.ch Transition metals like copper, rhodium, and cobalt are commonly used to catalyze the decomposition of the diazo compound, generating a metal carbene intermediate that then reacts with the alkene. ethz.chnih.govorganic-chemistry.org This method offers a high degree of control over the stereoselectivity of the cyclopropanation. The choice of catalyst can significantly influence the reaction's outcome, including chemoselectivity between cyclopropanation and C-H insertion pathways. ethz.ch
Table 1: Comparison of Cyclopropanation Methods
| Method | Reagents | Key Features |
| Simmons-Smith | Diiodomethane, Zinc-Copper Couple (or Diethylzinc) | Stereospecific, tolerant of various functional groups. wikipedia.org |
| Diazo Compounds | Diazoalkane (e.g., Ethyl Diazoacetate), Metal Catalyst (e.g., Rh, Cu, Co) | Catalytic, allows for asymmetric synthesis. ethz.chnih.govorganic-chemistry.org |
Transesterification Processes for Cyclopropanedicarboxylic Acid Derivatives
Transesterification is a chemical process that involves exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comsphinxsai.com In the context of cyclopropanedicarboxylic acid derivatives, transesterification can be used to convert one ester derivative to another, for example, from a dimethyl ester to a diethyl ester, by reacting it with ethanol (B145695) in the presence of a suitable catalyst.
Under basic conditions, the reaction proceeds via a nucleophilic addition-elimination mechanism, where an alkoxide ion attacks the carbonyl carbon of the ester. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for the incoming alcohol to attack. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol used for the exchange is often employed as the solvent. masterorganicchemistry.com This method is crucial for modifying the ester groups of a pre-formed cyclopropane ring to obtain different derivatives like this compound.
Cobalt(0)- or Nickel(0)-Complex Catalyzed Cyclopropanation of Fumarate (B1241708) and Maleate (B1232345) with Gem-Dihalides
Transition metal complexes of cobalt(0) and nickel(0) have been shown to catalyze the cyclopropanation of diethyl fumarate and dimethyl maleate using gem-dihalides like dibromomethane (B42720). oup.com For instance, the reaction of bis(acetonitrile)bis(diethyl fumarate)cobalt(0) with dibromomethane yields this compound. oup.com Similarly, a nickel(0) complex with dimethyl maleate and dibromomethane produces dimethyl cis-1,2-cyclopropanedicarboxylate, along with a smaller amount of the trans-isomer. oup.com
The addition of zinc as a reductant can lead to yields exceeding 100% based on the amount of cobalt or nickel complex used. oup.com The proposed mechanism for these reactions involves the formation of a metallacyclobutane intermediate. oup.comchemrxiv.org The reactivity of the gem-dihalide can influence the reaction yield, with cobalt-catalyzed systems showing a decrease in yield with more substituted gem-dihalides, while nickel-catalyzed systems are less sensitive to this change. oup.com
Table 2: Yields of Cobalt and Nickel Catalyzed Cyclopropanation
| Catalyst System | Alkene | Gem-Dihalide | Product | Yield (%) |
| Cobalt(0) Complex | Diethyl Fumarate | Dibromomethane | This compound | 67 |
| Nickel(0) Complex | Dimethyl Maleate | Dibromomethane | Dimethyl cis-1,2-cyclopropanedicarboxylate | 52 |
| Nickel(0) Complex | Dimethyl Maleate | Dibromomethane | Dimethyl trans-1,2-cyclopropanedicarboxylate | 14 |
Electrochemical Cyclization Methods for Diethyl 1,2-Cycloalkanedicarboxylates
Electrochemical methods offer an alternative approach to forming cyclopropane rings. Nédélec and co-workers demonstrated an electroreductive activation of a nickel complex capable of cyclopropanating methyl maleates. chemrxiv.org This method avoids the use of stoichiometric metallic reductants like zinc. More recent developments have focused on flow electroreductive nickel-catalyzed protocols that are mild, broadly applicable, and scalable for the cyclopropanation of alkenes using readily available gem-dichloroalkanes. chemrxiv.org The proposed mechanism involves the reductive in-situ generation of nickel carbenes. chemrxiv.org
One-Pot Oxidation-Olefination Sequences
One-pot procedures that combine multiple reaction steps without isolating intermediates offer significant advantages in terms of efficiency and waste reduction. Tandem oxidation procedures have been developed for the synthesis of cyclopropane derivatives. york.ac.uk For example, a one-pot oxidation-Wittig olefination-cyclopropanation sequence allows for the conversion of fundamental building blocks into more complex molecules. researchgate.net While not directly applied to this compound in the provided sources, these one-pot strategies, which can involve the in-situ generation of reactive intermediates, represent a powerful approach for constructing multifunctionalized cyclopropanes. daneshyari.comresearchgate.netnih.gov
Synthesis via Reaction of Bis(acetonitrile)bis(diethyl fumarate)cobalt(0) with Dibromomethane
A specific method for synthesizing this compound involves the reaction of a cobalt(0) complex with dibromomethane. oup.comsigmaaldrich.com The cobalt(0) complex, specifically bis(acetonitrile)bis(diethyl fumarate)cobalt(0), serves as a key reagent in this cyclopropanation reaction. When this complex reacts with dibromomethane, it yields this compound. oup.comlabcompare.com Research has demonstrated that this particular synthesis route can produce the target compound in a 67% yield, calculated based on the initial cobalt complex used. oup.com This method highlights the utility of organometallic complexes in facilitating the formation of cyclopropane rings from olefinic precursors like diethyl fumarate. oup.com
Stereoselective and Enantioselective Synthetic Approaches to Cyclopropanedicarboxylates
The precise three-dimensional arrangement of atoms, or stereochemistry, in cyclopropane derivatives is crucial for their application in various fields, including medicinal chemistry. nih.gov Consequently, significant research has been dedicated to developing methods that control the stereochemical outcome of cyclopropanation reactions. rsc.orgunl.pt
Control of Stereochemistry during Cyclopropanation
Achieving stereocontrol in cyclopropanation is a primary focus in synthetic organic chemistry. rsc.org The formation of either cis or trans isomers can be influenced by several factors, including the choice of reagents, catalysts, and reaction conditions. For instance, the homologous Horner-Wadsworth-Emmons (HWE) reaction of α-phosphonoalkanoate anions with epoxides provides a route to substituted cyclopropanecarboxylates. rsc.org It has been shown that this method can be highly stereoselective, exclusively forming trans isomers in the case of 2-substituted and 1,2-disubstituted cyclopropanecarboxylates. rsc.org
Another widely used method, the Simmons-Smith reaction, which typically uses a zinc-copper couple and diiodomethane, can exhibit high diastereoselectivity, particularly when directed by a nearby functional group, such as a hydroxyl group in an allylic alcohol. unl.pt This directing effect, along with steric hindrance, is a key element in controlling the facial selectivity of the methylene (B1212753) addition. unl.ptdoi.org For example, the cyclopropanation of certain chiral cyclobutyl dehydro amino acids with diazomethane results in a single diastereomer due to the steric hindrance imposed by a gem-dimethyl group, which forces the diazomethane to attack the opposite face of the double bond. doi.org
The choice of catalyst is also paramount. Dirhodium tetracarboxylate-catalyzed reactions are known for their high diastereoselectivity in producing tri- or tetrasubstituted cyclopropanes. nih.gov Similarly, cobalt(II)-salen complexes have been used as catalysts in reactions with diazoacetates to achieve high cis-stereoselectivity. acs.org
Asymmetric Synthesis utilizing this compound as a Chiral Building Block
Asymmetric synthesis aims to produce enantiomerically pure or enriched compounds. Racemic Diethyl (±)-trans-1,2-cyclopropanedicarboxylate can be used as a starting material to generate various optically active derivatives. rsc.org A key strategy involves the enantioselective hydrolysis of one of the ester groups or a derivative thereof, often catalyzed by enzymes. For example, the amidase from the microorganism Rhodococcus rhodochrous has been shown to exhibit moderate to high enantioselectivity in the hydrolysis of amides derived from the racemic diester, allowing for the separation of enantiomers. rsc.org
More broadly, the field of asymmetric cyclopropanation has developed numerous strategies to obtain chiral cyclopropanes from non-chiral precursors. nih.govrsc.org These methods often employ chiral catalysts or chiral auxiliaries. nih.gov Chiral dirhodium tetracarboxylate catalysts, for instance, are effective in the asymmetric cyclopropanation of vinyl heterocycles with aryldiazoacetates, leading to products with high enantioselectivity (ranging from 86% to >99% ee). nih.govrsc.org Another approach involves a three-step sequence of aldol-cyclopropanation-retro-aldol reactions, which combines chiral auxiliaries with substrate-directable reactions to produce enantiopure cyclopropane carboxaldehydes. nih.gov The development of these catalytic asymmetric methods is crucial for accessing specific enantiomers of complex cyclopropane-containing molecules for applications in drug discovery and development. nih.gov
Derivatization Strategies for this compound
This compound can be chemically modified through various reactions targeting its ester functional groups. These derivatizations allow for the synthesis of a wide range of related compounds with different properties and functionalities.
Esterification Reactions for New Esters
One common derivatization is the conversion of the diethyl ester into other esters, a process known as transesterification. This reaction is particularly useful for preparing esters with alcohols that are more complex or have higher boiling points than ethanol. The process typically involves reacting the parent diester with a different alcohol in the presence of a catalyst, such as butyl titanate. google.com This allows for the synthesis of a diverse library of cyclopropane-1,2-dicarboxylate esters from a common precursor. While direct esterification is more relevant to the formation of the initial ester from the dicarboxylic acid, transesterification provides a direct pathway from one ester to another. google.com
Hydrolysis to Cyclopropane-1,2-dicarboxylic Acids
The ester groups of this compound can be hydrolyzed to yield the corresponding trans-cyclopropane-1,2-dicarboxylic acid. This reaction is typically carried out under basic conditions, for example, by heating the diester in a solution of potassium hydroxide (B78521) in aqueous methanol. tandfonline.comorgsyn.org The hydrolysis proceeds to completion, converting both ester groups into carboxylate anions. Subsequent acidification of the reaction mixture then yields the neutral dicarboxylic acid. orgsyn.org This hydrolysis is a fundamental step for preparing optically active dicarboxylic acids from their resolved esters and serves as a gateway to further chemical transformations, such as the formation of amides or other acid derivatives. rsc.orgtandfonline.com
The table below summarizes the outcomes of the hydrolysis of different cyclopropane diesters.
| Starting Material | Reagents | Product | Yield | Reference |
| Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | Potassium hydroxide | (1R,2R)-cyclopropane-1,2-dicarboxylic acid derivatives | Quantitative | tandfonline.com |
| (−)-Dimenthyl (1S,2S)-cyclopropane-1,2-dicarboxylate | Potassium hydroxide, then HCl | (+)-(1S,2S)-Cyclopropane-1,2-dicarboxylic acid | 90% | orgsyn.org |
Conversion to Diols (e.g., trans-1,2-bis(hydroxymethyl)cyclopropane)
The conversion of this compound to its corresponding diol, trans-1,2-bis(hydroxymethyl)cyclopropane, is a fundamental transformation that opens avenues for further chemical modifications. This reduction is typically achieved with high efficacy using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). orgsyn.org
The reaction involves the reduction of the two ester functional groups to primary alcohols. A typical laboratory procedure entails the slow addition of a solution of this compound in an anhydrous ether solvent, like tetrahydrofuran (B95107) (THF), to a cooled suspension of LiAlH₄. orgsyn.org The reaction is maintained at a low temperature initially and then allowed to proceed at room temperature or with gentle heating to ensure complete conversion.
The reaction proceeds according to the following stoichiometry:
Following the reduction, a careful workup procedure is necessary to quench the excess hydride reagent and to liberate the diol from the resulting aluminum salts. This is often accomplished by the sequential addition of water and a sodium hydroxide solution, or by using a saturated aqueous solution of ammonium (B1175870) chloride. orgsyn.org The resulting granular aluminum salts can then be removed by filtration. The desired diol, trans-1,2-bis(hydroxymethyl)cyclopropane, is then isolated from the filtrate.
A representative experimental procedure is detailed in the table below:
Table 1: Representative Procedure for the Synthesis of trans-1,2-bis(hydroxymethyl)cyclopropane
| Step | Procedure | Reagents/Conditions |
|---|---|---|
| 1 | A solution of this compound in THF is added dropwise to a cooled (0 °C) suspension of LiAlH₄ in THF under an inert atmosphere. | This compound, LiAlH₄, anhydrous THF, 0 °C |
| 2 | The reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete reaction. | Room temperature, then reflux |
| 3 | The reaction is cooled and cautiously quenched with a saturated aqueous solution of NH₄Cl. | Saturated aq. NH₄Cl, 0 °C |
| 4 | The precipitated aluminum salts are removed by filtration. | Filtration |
| 5 | The filtrate is concentrated under reduced pressure to yield the crude diol. | Rotary evaporation |
Formation of Acrylate-Containing Monomers for Polymerization
The diol, trans-1,2-bis(hydroxymethyl)cyclopropane, serves as a valuable precursor for the synthesis of acrylate-containing monomers, which are suitable for polymerization. These monomers can be prepared through the esterification of the hydroxyl groups with acrylic acid or its derivatives, such as acryloyl chloride. The resulting diacrylate monomer possesses two polymerizable functional groups, making it a crosslinking agent in polymerization reactions.
A direct, one-pot process for the preparation of (±)-diethyl trans-(E,E)-cyclopropane-1,2-acrylate from trans-1,2-bis(hydroxymethyl)cyclopropane has been described. This method utilizes a manganese(IV) oxide (MnO₂) oxidation followed by a stabilized phosphorane olefination sequence. orgsyn.org In this process, the diol is oxidized to the corresponding dialdehyde (B1249045), which then reacts in situ with a phosphorane, such as (carbethoxymethylene)triphenylphosphorane, to yield the diacrylate.
The general steps for the formation of acrylate (B77674) monomers from the diol are outlined below:
Table 2: General Steps for Acrylate Monomer Synthesis | Step | Description | Key Reagents | | :--- | :--- | :--- | | 1 | Oxidation of Diol | The primary alcohol groups of trans-1,2-bis(hydroxymethyl)cyclopropane are oxidized to aldehydes. | Manganese(IV) oxide (MnO₂) | | 2 | Wittig-type Reaction | The intermediate dialdehyde reacts with a phosphorane ylide to form the acrylate double bonds. | (Carbethoxymethylene)triphenylphosphorane |
This one-pot synthesis is advantageous as it avoids the isolation of the potentially unstable intermediate dialdehyde. The reaction is typically carried out by heating the diol in the presence of an excess of MnO₂ and the phosphorane in a suitable solvent like chloroform. orgsyn.org
The resulting cyclopropane-containing diacrylate monomer can then be utilized in polymerization reactions to introduce the unique structural and conformational properties of the cyclopropane ring into the polymer backbone. These monomers are of interest for creating polymers with specific thermal and mechanical properties.
Functionalization of the Cyclopropane Ring
The cyclopropane ring in this compound, while generally stable, possesses inherent ring strain that can be exploited for further functionalization. The presence of the electron-withdrawing carboxylate groups activates the ring, making it susceptible to nucleophilic attack, which can lead to ring-opening reactions. ganeshremedies.com
These reactions typically proceed via the cleavage of a carbon-carbon bond within the three-membered ring. The site of nucleophilic attack is influenced by the substitution pattern on the ring. For instance, in related 1,1-dicarboxylate systems, nucleophiles add to the beta-position relative to the ester groups, followed by protonation at the alpha-position. umt.edu
While specific examples for the direct functionalization of the intact ring of this compound without ring opening are less common, the general reactivity of donor-acceptor cyclopropanes provides insight into potential transformations. These compounds can undergo a variety of reactions, including cycloadditions and rearrangements, often catalyzed by Lewis acids. researchgate.netnih.gov
Potential functionalization pathways for the cyclopropane ring could involve:
Ring-opening reactions: Nucleophilic addition can lead to the formation of acyclic compounds with retained functionality.
Cycloaddition reactions: The strained ring can participate in formal [3+2] cycloadditions with various dipolarophiles, expanding the ring system.
Rearrangements: Under acidic or thermal conditions, rearrangements of the cyclopropane ring can occur, leading to isomeric structures.
The reactivity of the cyclopropane ring is a key feature that allows for the transformation of these molecules into a diverse array of more complex structures.
Reactivity and Reaction Mechanisms Involving Diethyl Trans 1,2 Cyclopropanedicarboxylate
Ring-Opening Reactions of the Strained Cyclopropane (B1198618) Core
The significant ring strain in the cyclopropane ring of diethyl trans-1,2-cyclopropanedicarboxylate makes it prone to reactions that relieve this strain, leading to the formation of more stable acyclic products.
The electron-withdrawing nature of the two ester groups in this compound polarizes the C-C bonds of the cyclopropane ring, making them susceptible to nucleophilic attack. This reactivity has been harnessed in organic synthesis to create a variety of functionalized acyclic compounds.
One notable application is the reaction with organocuprates, such as lithium dimethylcuprate (LiCu(CH₃)₂). These soft nucleophiles readily attack one of the carbons of the cyclopropane ring, leading to a ring-opened product. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the cuprate (B13416276) adds to one of the ester-bearing carbons, followed by the cleavage of the adjacent C-C bond of the cyclopropane. This approach provides a convenient route to substituted glutaric acid derivatives.
Similarly, primary and secondary amines can act as nucleophiles, attacking the cyclopropane ring to yield γ-amino acid derivatives. The reaction is often facilitated by the use of a catalyst or by heating. The mechanism involves the nucleophilic addition of the amine to a carbonyl carbon, followed by a rearrangement that leads to the opening of the cyclopropane ring. This methodology has been employed in the synthesis of various biologically active molecules.
Detailed research findings have shown that the stereochemistry of the starting material can influence the stereochemical outcome of the product, suggesting a degree of stereospecificity in these nucleophilic ring-opening reactions. The table below summarizes the outcomes of nucleophilic attack on this compound.
| Nucleophile | Product Type | Key Features |
| Organocuprates (e.g., LiCu(CH₃)₂) | Substituted glutaric acid derivatives | Soft nucleophiles favor ring-opening. |
| Primary/Secondary Amines | γ-Amino acid derivatives | Can be catalyzed by heat or acid/base. |
Recent advancements in photochemistry have enabled novel transformations of cyclopropanes. One such process is the photocatalytic ring-opening dicarboxylation with carbon dioxide (CO₂), which can proceed through a Consecutive Photoinduced Electron Transfer (ConPET) mechanism. researchgate.net In this process, a photocatalyst, upon excitation with visible light, initiates an electron transfer cascade.
The ConPET mechanism involves the initial single-electron reduction of the photocatalyst, which then acts as a potent reductant. This reduced photocatalyst can then transfer an electron to the this compound, leading to the formation of a radical anion. This radical anion is unstable and undergoes rapid ring-opening to generate a distonic radical anion. This intermediate can then react with two molecules of CO₂, leading to a dicarboxylated product. researchgate.net This method represents a green and sustainable approach to carbon dioxide fixation and the synthesis of valuable dicarboxylic acids.
While specific studies on this compound are emerging, research on related donor-acceptor cyclopropanes has demonstrated the feasibility of this transformation. researchgate.net The efficiency of the reaction is dependent on the choice of photocatalyst, solvent, and reaction conditions.
The acyloin condensation is a reductive coupling of two esters in the presence of a metallic reductant, typically sodium, to form an α-hydroxyketone. While this reaction is most commonly used for the intramolecular cyclization of diesters to form cyclic acyloins, under certain conditions, it can lead to ring-opened products when applied to strained systems like this compound.
The reaction with sodium metal can induce a reductive cleavage of the cyclopropane ring. The mechanism likely involves the formation of a radical anion intermediate, similar to the initial steps of a standard acyloin condensation. However, due to the high ring strain, the C-C bond of the cyclopropane can cleave before the intramolecular coupling of the ester groups occurs. This results in the formation of a linear, reduced product rather than a cyclic acyloin. Studies on the reductive ring-opening of arylcyclopropanes with sodium metal support the feasibility of such a pathway. kyoto-u.ac.jp
The outcome of the reaction is highly dependent on the reaction conditions, including the solvent and the presence of additives. In the absence of a trapping agent, a complex mixture of products may be obtained.
Cycloaddition Reactions and Formation of Larger Cyclic Compounds
This compound can participate in cycloaddition reactions, acting as a dienophile, to form larger and more complex cyclic systems. The electron-withdrawing ester groups activate the cyclopropane C-C bond that is not between the two carboxylate groups, making it susceptible to attack by dienes in a formal [4+2] cycloaddition, or Diels-Alder type reaction.
A notable example is the reaction with furan (B31954). Under Lewis acid catalysis, furan can react as a diene with this compound. researchgate.netscilit.com The Lewis acid, such as zinc chloride or aluminum chloride, coordinates to the carbonyl oxygen of the ester groups, further increasing the dienophilic character of the cyclopropane. The reaction proceeds to give a bicyclic adduct, which can be a valuable intermediate for the synthesis of more complex molecules. The stereochemistry of the product is often controlled by the endo rule, which is typical for Diels-Alder reactions. pearson.com
| Diene | Catalyst | Product Type |
| Furan | Lewis Acid (e.g., ZnCl₂, AlCl₃) | Bicyclic adduct |
Catalytic Transformations of this compound
Catalysts, particularly Lewis acids, play a crucial role in modulating the reactivity of this compound, facilitating transformations that would otherwise be difficult to achieve.
Lewis acids can activate the cyclopropane ring of this compound towards nucleophilic attack and cycloaddition reactions. By coordinating to the carbonyl oxygen atoms of the ester groups, the Lewis acid increases the electrophilicity of the cyclopropane carbons and weakens the C-C bonds of the ring.
This activation strategy is particularly effective in formal [3+2] cycloaddition reactions with carbonyl compounds. For instance, in the presence of a Lewis acid like tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄), this compound can react with aldehydes and ketones to form five-membered heterocyclic rings, such as tetrahydrofurans. nih.govnih.gov The reaction is believed to proceed through a stepwise mechanism involving the opening of the cyclopropane ring to form a zwitterionic intermediate, which then undergoes cyclization with the carbonyl compound. nih.gov
The choice of Lewis acid can significantly influence the outcome of the reaction. For example, with SnCl₄, trans-2-aroyl-3-styrylcyclopropane-1,1-dicarboxylates afford cyclopentene (B43876) derivatives, while with TiCl₄, they yield E,E-1,3-diene derivatives stereoselectively. nih.govresearchgate.net This highlights the tunability of the reactivity of donor-acceptor cyclopropanes through the careful selection of the Lewis acid catalyst.
| Lewis Acid | Reactant | Product Type |
| SnCl₄ | Aldehydes/Ketones | Tetrahydrofurans |
| TiCl₄ | Aldehydes/Ketones | Tetrahydrofurans |
| SnCl₄ | trans-2-Aroyl-3-styrylcyclopropane-1,1-dicarboxylates | Cyclopentene derivatives |
| TiCl₄ | trans-2-Aroyl-3-styrylcyclopropane-1,1-dicarboxylates | E,E-1,3-Diene derivatives |
Transition Metal Catalysis in Cyclopropanation
The synthesis of cyclopropane derivatives, including this compound, is frequently achieved through the transition-metal-catalyzed reaction of an alkene with a diazo compound. wikipedia.org This method is one of the most prolific techniques for forming the cyclopropane ring. researchgate.net A variety of transition metals have been shown to be effective catalysts for this transformation, with rhodium, copper, ruthenium, palladium, and iron complexes being among the most common. wikipedia.orgunivasf.edu.brnih.gov
Rhodium(II) carboxylate complexes, such as dirhodium tetraacetate, are particularly common and effective catalysts for the cyclopropanation of olefins using diazo compounds like ethyl diazoacetate. wikipedia.orgwikipedia.org The choice of metal and the ligands associated with it can significantly influence the reaction's efficiency, stereoselectivity, and enantioselectivity. researchgate.net For instance, chiral dirhodium(II) catalysts have been extensively developed to achieve high levels of enantioinduction in asymmetric cyclopropanation reactions. nih.govresearchgate.net Catalysts such as Rh2(S-DOSP)4 are considered optimal for reactions involving donor/acceptor carbene precursors derived from aryldiazoacetates. nih.gov
Ruthenium-based catalysts, particularly those with pybox ligands, have been shown to be effective in asymmetric intermolecular cyclopropanation of terminal alkenes with diazo esters, even under protic or biphasic aqueous conditions. thieme-connect.de This approach can yield cyclopropanation products with high enantiomeric excesses (90–97%) and trans/cis stereoselectivity. thieme-connect.de Similarly, cobalt-porphyrin complexes have been utilized for cyclopropanation reactions, which are thought to proceed via a metalloradical catalytic process. researchgate.netchemrxiv.org
The versatility of transition metal catalysis allows for a broad scope of substrates. researchgate.net Both electron-rich and electron-deficient alkenes can undergo cyclopropanation, although the latter can be more challenging due to the electrophilic nature of the intermediate metal-bound carbenes. nih.gov The development of specialized catalysts, such as adamantylglycine derived Rh2(S-TCPTAD)4, has enabled highly stereoselective cyclopropanations of electron-deficient alkenes. nih.gov
Below is a table summarizing various transition metal catalysts and their applications in cyclopropanation reactions relevant to the formation of cyclopropane esters.
| Catalyst Type | Metal | Typical Precursor | Key Features | Reference(s) |
| Carboxylates | Rhodium(II) | Diazoacetates | High efficiency, common in both achiral and chiral synthesis. | wikipedia.orgnih.gov |
| Porphyrins | Cobalt(II) | Diazoacetates | Mediates radical cyclopropanation. | researchgate.netchemrxiv.org |
| Pybox Complexes | Ruthenium(II) | Diazo Esters | Effective in aqueous/protic media, high enantioselectivity. | thieme-connect.de |
| Salen Complexes | Ruthenium | Diazoacetates | Used for direct cyclopropanation of electron-deficient alkenes. | nih.gov |
| Various | Copper, Palladium, Iron, Zinc | Diazo compounds | Widely used, with varying selectivity and reactivity. | wikipedia.orgunivasf.edu.br |
Mechanistic Models for Catalytic Cyclopropanation Processes
The generally accepted mechanism for transition-metal-catalyzed cyclopropanation from diazo compounds involves the formation of a metal carbene intermediate. wikipedia.orgacs.org The process begins with the reaction of the diazo compound, such as ethyl diazoacetate, with the transition metal catalyst. This initial step involves the attack of the diazo compound on the metal center, leading to the expulsion of a nitrogen molecule (N₂) and the formation of a transient metal carbene species. wikipedia.org
Once the metal carbene is formed, the mechanism of carbene transfer to the alkene can follow two primary pathways: a concerted or a stepwise mechanism. acs.org
Concerted Mechanism: In this model, the metal carbene reacts directly with the alkene in a single, concerted step. The cyclopropane ring is formed through a three-membered ring transition state without the formation of a discrete intermediate. acs.org This pathway is believed to retain the stereochemistry of the original alkene. wikipedia.org DFT calculations have shown this to be a favored pathway for several catalysts, including those based on Rh(II), Cu, Ru, and Fe. acs.org The approach of the alkene to the carbene can be "end-on" or "side-on," which influences the stereochemical outcome of the product. wikipedia.org
Stepwise Mechanism: Alternatively, the reaction can proceed through a stepwise pathway involving the formation of a metallacyclobutane intermediate. acs.orgresearchgate.net In this model, the alkene first coordinates to the metal carbene, which then undergoes cyclization to form the four-membered metallacycle. This intermediate subsequently undergoes reductive elimination to release the cyclopropane product and regenerate the active catalyst. acs.org Computational studies on a Rh(I) catalyst with a chelating NHC ligand suggest that this stepwise mechanism is favored and that the diastereoselectivity is determined during the initial coordination of the alkene to the metal carbene. acs.orgresearchgate.net Steric interactions between the alkene substituents and the catalyst's ligands play a crucial role in controlling the stereochemical outcome, such as favoring the cis or trans product. acs.orgresearchgate.net
The exact operative mechanism can depend on the specific metal catalyst, its ligand environment, the nature of the diazo compound, and the alkene substrate. acs.orgacs.org For example, DFT calculations on the cyclopropanation of styrene (B11656) with aryldiazodiacetate catalyzed by B(C₆F₅)₃ (a non-transition metal Lewis acid catalyst) indicated that the rate-limiting step is the cleavage of the C-N bond and removal of N₂. acs.org While definitive mechanistic studies for all systems are not available, the metal carbene model provides a robust framework for understanding and predicting the outcomes of these important reactions. wikipedia.org
Radical Chemistry and Electron Transfer Processes
While many transition-metal-catalyzed cyclopropanations are described by the ionic mechanisms above, radical pathways are also significant. Metalloradical catalysis (MRC) has emerged as a key strategy for controlling radical reactions, including cyclopropanation. chemrxiv.org In these processes, a metal complex, such as a cobalt(II) porphyrin or cobaloxime, reacts with a diazo compound to form a metal-carbene radical intermediate. researchgate.netchemrxiv.org This radical species then engages the alkene in a stepwise radical addition followed by ring closure to form the cyclopropane product. This approach allows for cyclopropanation to occur under mild conditions with high stereoselectivity. chemrxiv.org Radical trapping experiments using TEMPO have provided evidence for the presence of radical intermediates in these catalytic cycles. chemrxiv.org
The cyclopropane ring itself can participate in radical reactions, typically involving ring-opening. The strain energy of the three-membered ring facilitates homolytic cleavage. For instance, a cyclopropyl-substituted carbon radical can undergo rapid ring-opening to form a more stable alkyl radical. nih.gov This reactivity is exploited in radical clock reactions, where the predictable rate of ring-opening can be used to probe the kinetics of other radical processes. nih.gov While this is a reaction of cyclopropanes rather than a formation method, it highlights the inherent radical reactivity of the structural motif.
Advanced Spectroscopic Characterization and Structural Analysis of Diethyl Trans 1,2 Cyclopropanedicarboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in Diethyl trans-1,2-cyclopropanedicarboxylate. The spectrum reveals the distinct signals corresponding to the ethyl ester groups and the cyclopropane (B1198618) ring protons.
Ethyl Group Protons: The ethoxy group (-OCH₂CH₃) typically presents as two distinct multiplets. The methylene (B1212753) protons (-OCH₂) appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) appear as a triplet from coupling with the methylene protons.
Cyclopropane Ring Protons: The protons attached to the three-membered ring have characteristic chemical shifts. In the trans configuration, the methine protons (-CH-) are chemically equivalent, as are the methylene protons (-CH₂-). Their coupling patterns provide definitive evidence of their relative stereochemistry.
A representative ¹H NMR spectrum of racemic this compound in CDCl₃ shows signals at approximately:
δ 4.11 ppm: A quartet corresponding to the two methylene groups (-OCH₂) of the ethyl esters.
δ 1.83 ppm: A multiplet for the two methine protons (-CH) on the cyclopropane ring.
δ 1.24 ppm: A triplet for the two methyl groups (-CH₃) of the ethyl esters.
δ 1.20 ppm: A multiplet corresponding to the methylene protons (-CH₂) of the cyclopropane ring. researchgate.net
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete structural confirmation. The expected signals include:
Carbonyl Carbon (-C=O): A signal in the downfield region, characteristic of an ester carbonyl group.
Methylene Carbon (-OCH₂): The carbon of the ethyl ester directly attached to the oxygen atom.
Methine Carbons (-CH): The two equivalent carbons of the cyclopropane ring bearing the ester groups.
Methylene Carbon (-CH₂-): The third carbon atom of the cyclopropane ring.
Methyl Carbon (-CH₃): The terminal carbon of the ethyl ester group.
For the related compound, Dimethyl trans-1,2-cyclopropanedicarboxylate, ¹³C NMR data shows characteristic peaks that help in assigning the signals for the diethyl analogue. nih.gov
Derivatives of this compound, such as the corresponding dicarboxylic acid, can act as ligands to form coordination complexes with metal ions. In the study of gallium (Ga) complexes, 71Ga NMR spectroscopy is a powerful and direct tool for investigating the coordination environment of the Ga³⁺ ion. This technique is sensitive to the symmetry and nature of the ligands surrounding the metal center. Research on gallium complexes with cyclopropanedicarboxylate ligands has shown that multinuclear NMR, including 71Ga NMR, can be used to study their structures in solution, revealing the formation of ionic complexes composed of ligand-bound gallium cations and tetrahalogallate anions. figshare.com
Saturation Transfer Difference (STD-NMR) is an advanced NMR technique used to identify and characterize the binding of small molecules (ligands) to large macromolecules like proteins. ichorlifesciences.comglycopedia.eu The method relies on transferring magnetic saturation from the protein to a bound ligand. Only ligands that bind to the protein will show signals in the resulting difference spectrum, and the intensity of these signals can reveal which parts of the ligand are in closest proximity to the protein surface—the "binding epitope." ichorlifesciences.comtandfonline.com
Studies have utilized cyclopropane-1,2-dicarboxylic acids, derived from the hydrolysis of esters like this compound, to investigate interactions with O-acetylserine sulfhydrylase (OASS) enzymes. tandfonline.comnih.gov STD-NMR experiments were used to characterize the interactions between these small molecules and the OASS-A and OASS-B isoforms, providing valuable insights into the binding mode of these inhibitors. tandfonline.comnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C₉H₁₄O₄, corresponding to a molecular weight of approximately 186.21 g/mol . scbt.comchemspider.comfishersci.ca
Electron impact (EI) mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) at m/z 186. Subsequent fragmentation would likely involve the loss of stable neutral molecules or radicals from the ester groups. Common fragmentation pathways for similar diethyl esters include:
Loss of an ethoxy radical (•OCH₂CH₃), resulting in an [M-45]⁺ ion.
Loss of an ethyl radical (•CH₂CH₃), resulting in an [M-29]⁺ ion.
Loss of a carboxylate group.
The fragmentation pattern provides a molecular fingerprint that helps confirm the structure. Studies on related diethyl malonate derivatives show that fragmentation is highly sensitive to the substituents, often involving the loss of the entire diethyl malonate moiety or parts of the ester groups. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure. thermofisher.com
The key vibrational modes and their expected absorption regions are:
C=O Stretch: A strong and sharp absorption band characteristic of the ester carbonyl group, typically appearing around 1730 cm⁻¹.
C-O Stretch: Absorption bands corresponding to the stretching of the C-O single bonds of the ester functionality, usually found in the 1300-1000 cm⁻¹ region.
C-H Stretch: Signals for the sp³ C-H bonds of the ethyl groups and the cyclopropane ring, typically observed just below 3000 cm⁻¹.
Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic vibrations, including a C-H stretch that can appear at a slightly higher frequency (above 3000 cm⁻¹) than typical alkane C-H stretches.
X-ray Diffraction Analysis of this compound Complexes
A thorough review of scientific literature and crystallographic databases reveals a notable absence of published X-ray diffraction data for coordination complexes of this compound. Despite the utility of this compound and its parent dicarboxylic acid in organic synthesis, their application as ligands in the formation of crystalline metal-organic complexes with detailed structural elucidation by single-crystal X-ray diffraction appears to be an unexplored area of research.
Searches for crystal structures of complexes containing the core trans-1,2-cyclopropanedicarboxylate moiety, including those with the parent trans-1,2-cyclopropanedicarboxylic acid, have similarly not yielded any specific results. Consequently, there is no available crystallographic data to present regarding the coordination modes, bond lengths, bond angles, or supramolecular architecture of complexes involving this compound.
This lack of data precludes any detailed discussion on the structural effects of the cyclopropane ring, the orientation of the trans-oriented carboxylate groups in a coordinated state, or the nature of intermolecular interactions within a crystal lattice of its complexes. The field remains open for future research to synthesize and structurally characterize such complexes, which could provide valuable insights into the coordination chemistry of this strained ring system.
Computational Chemistry and Modeling Studies on Diethyl Trans 1,2 Cyclopropanedicarboxylate
Theoretical Predictions of Reactivity and Mechanisms
Theoretical studies, particularly those employing Density Functional Theory (DFT), are pivotal in predicting the reactivity of Diethyl trans-1,2-cyclopropanedicarboxylate and elucidating the mechanisms of its various transformations. The inherent strain of the cyclopropane (B1198618) ring, combined with the electron-withdrawing nature of the two ester groups, renders the molecule susceptible to a range of chemical reactions.
One area of significant interest is the photocatalytic dicarboxylation of the strained C-C bonds within the cyclopropane ring. Computational models can map out the potential energy surface of such reactions, identifying the lowest energy pathways and the structures of transition states. For instance, in the presence of a photosensitizer and a suitable electron donor, theoretical calculations can predict the feasibility of a single-electron transfer (SET) mechanism, leading to the opening of the cyclopropane ring. These models can help to understand the regioselectivity and stereoselectivity of subsequent carboxylation steps.
Furthermore, computational studies can predict the susceptibility of the carbonyl carbons in the ester groups to nucleophilic attack. By calculating the partial atomic charges and the energies of the Lowest Unoccupied Molecular Orbital (LUMO), the sites most prone to reaction can be identified. For instance, in reactions involving hydrolysis or aminolysis, DFT calculations can model the tetrahedral intermediates and the transition states for their formation and breakdown, providing a detailed mechanistic picture.
Docking studies, a form of molecular modeling, have been employed to investigate the interaction of the parent compound, trans-1,2-cyclopropanedicarboxylic acid, with biological targets such as enzymes. These studies provide insights into the binding modes and intermolecular interactions, which can be extrapolated to the diethyl ester derivative to predict its potential biological activity and guide the design of new functional molecules.
A summary of theoretically predicted reactive parameters is presented in the table below.
| Parameter | Predicted Value/Characteristic | Implication for Reactivity |
| LUMO Energy | Relatively low | Susceptible to nucleophilic attack and reduction |
| HOMO-LUMO Gap | Moderate | Indicates kinetic stability but allows for photochemical excitation |
| Partial Atomic Charges | Positive charge on carbonyl carbons | Electrophilic sites for nucleophilic addition |
| Ring Strain Energy | High | Driving force for ring-opening reactions |
Conformational Analysis and Stereochemical Influences
Computational methods, such as molecular mechanics and ab initio calculations, are employed to determine the preferred conformations of the molecule. These studies typically focus on the orientation of the two ethyl ester groups relative to the cyclopropane ring. The rotation around the C-C single bonds connecting the ester groups to the ring is a key conformational variable. Theoretical calculations can predict the rotational barriers and identify the lowest energy conformers.
For this compound, the most stable conformations are those that minimize steric hindrance between the two bulky ethyl ester groups and between the ester groups and the hydrogens on the cyclopropane ring. The ester groups are predicted to adopt a staggered arrangement relative to the adjacent C-H bonds of the cyclopropane ring. Molecular modeling of analogous trans-disubstituted cyclopropane moieties suggests that the substituents prefer to be in a pseudo-diequatorial orientation to minimize steric clashes.
The rigid cyclopropane scaffold plays a crucial role in pre-organizing the functional groups in a specific spatial arrangement. This has significant implications for its use in synthesis and molecular recognition. For example, when used as a building block in the synthesis of larger molecules, the defined stereochemistry of the cyclopropane ring can be used to control the stereochemical outcome of subsequent reactions.
The table below summarizes key conformational features predicted from computational studies.
| Conformational Feature | Predicted Characteristic | Influence on Properties |
| Dihedral Angle (O=C-C-C=O) | Predominantly anti-periplanar | Minimizes dipole-dipole repulsion and steric hindrance |
| Ester Group Orientation | Staggered relative to C-H bonds | Minimizes torsional strain |
| Rotational Barrier (C-COOEt) | Relatively low, but distinct minima | Defines the accessible conformational space |
| Molecular Shape | Rigid core with flexible side chains | Influences packing in the solid state and receptor binding |
Electronic Structure and Bonding Analysis
The electronic structure of this compound is unique due to the nature of bonding within the three-membered ring. The concept of "bent bonds" or "Walsh orbitals" is central to understanding the electronic properties of cyclopropane and its derivatives. The carbon-carbon bonds in the cyclopropane ring are not formed from the direct overlap of sp³ hybrid orbitals. Instead, they are formed from the overlap of orbitals with higher p-character, resulting in weaker, more reactive bonds that lie outside the internuclear axis.
Computational quantum chemistry methods, such as Natural Bond Orbital (NBO) analysis, can provide a detailed picture of the bonding in this compound. These analyses can quantify the hybridization of the carbon atoms in the ring and in the carbonyl groups, and describe the nature of the C-C and C=O bonds. The electron-withdrawing diethyl carboxylate groups are predicted to have a significant influence on the electronic structure of the cyclopropane ring. They pull electron density away from the ring, further polarizing the C-C bonds and potentially increasing their reactivity towards nucleophilic ring-opening.
The presence of the ester groups introduces delocalization of the pi-electrons in the C=O bonds with the lone pairs on the oxygen atoms. This delocalization can be visualized and quantified using computational methods. The analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO is typically localized on the strained cyclopropane ring, while the LUMO is often associated with the π* orbitals of the carbonyl groups.
Key electronic structure parameters are summarized in the table below.
| Electronic Feature | Computational Prediction | Significance |
| C-C Bond Type in Ring | Bent bonds with high p-character | Increased reactivity compared to acyclic alkanes |
| Hybridization of Ring Carbons | Between sp² and sp³ | Explains the unusual bond angles and reactivity |
| Electron Density Distribution | Electron deficient ring due to ester groups | Activates the ring towards nucleophilic attack |
| HOMO Localization | Primarily on the cyclopropane C-C bonds | Site of electrophilic attack and oxidation |
| LUMO Localization | Primarily on the carbonyl π* orbitals | Site of nucleophilic attack and reduction |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound in different environments, such as in solution or in the presence of other molecules. While specific MD studies on this exact molecule are not widely reported, the principles of MD can be applied to understand its behavior.
MD simulations can model the conformational dynamics of the molecule over time, providing insights into the flexibility of the ethyl ester side chains and the accessible conformational states. By simulating the molecule in a solvent box (e.g., water or an organic solvent), the influence of the solvent on the conformational preferences can be investigated. The simulations can reveal the nature of solute-solvent interactions, such as hydrogen bonding between the ester oxygens and protic solvents.
Furthermore, MD simulations can be used to study the initial stages of chemical reactions, such as the approach of a reactant to the cyclopropane ring or the carbonyl groups. For example, in a simulation of the hydrolysis of the ester groups, the organization of water molecules around the ester functionality and the probability of a water molecule being in a suitable orientation for nucleophilic attack can be assessed.
In the context of materials science, MD simulations could be used to predict the packing of this compound molecules in the crystalline state or its behavior in a polymer matrix. These simulations can provide information on intermolecular interactions and their influence on the macroscopic properties of the material.
The table below outlines potential applications of MD simulations for this compound.
| Simulation Application | Information Gained | Potential Impact |
| Solvation Dynamics | Solvation shell structure, solvent effects on conformation | Understanding reaction kinetics in solution |
| Conformational Sampling | Accessible conformations and their populations | Predicting binding modes to biological targets |
| Reaction Dynamics | Initial reactant approach and orientation | Elucidating reaction mechanisms at a molecular level |
| Material Properties | Crystal packing, diffusion in polymers | Designing new materials with desired properties |
Applications of Diethyl Trans 1,2 Cyclopropanedicarboxylate in Complex Molecule Synthesis
Role as a Versatile Building Block and Intermediate in Organic Synthesis
Diethyl trans-1,2-cyclopropanedicarboxylate is a valuable intermediate in the synthesis of a variety of organic compounds. lookchem.com Its utility stems from its unique three-membered ring structure combined with two functional ester groups. lookchem.comsmolecule.com This combination of a strained cyclopropane (B1198618) ring and reactive dicarboxylate functionality makes it a prized building block for constructing more complex molecular architectures. lookchem.comsmolecule.com Chemists utilize the inherent reactivity of the cyclopropane motif, which can undergo ring-opening reactions, to introduce specific functionalities and build intricate carbon skeletons that are otherwise challenging to synthesize. nbinno.com The presence of the two diethyl ester groups provides additional handles for a range of chemical transformations, such as hydrolysis, amidation, or reduction to diols, further expanding its synthetic versatility. smolecule.com Consequently, it serves as a key component in multi-step synthetic pathways aimed at producing specialty chemicals. lookchem.com
Synthesis of Bioactive Scaffolds and Prodrugs for Pharmaceutical Applications
In the pharmaceutical industry, this compound serves as a key component in the development of new drugs. lookchem.com Its chemical properties are leveraged to create novel molecular structures with potential therapeutic applications. lookchem.com The rigid cyclopropane core is an attractive scaffold for medicinal chemists, as it can hold appended functional groups in well-defined spatial orientations, which is crucial for binding to biological targets like enzymes and receptors.
The principles of prodrug design often involve masking a drug's active functional groups to improve properties such as solubility, stability, or membrane penetration. uobabylon.edu.iq While not a prodrug itself, derivatives of this compound can be incorporated into larger molecules to create new chemical entities. The ester functionalities, for instance, could be hydrolyzed in vivo by esterase enzymes to release an active compound, a common strategy in prodrug development. uobabylon.edu.iq This allows for the creation of innovative molecular frameworks that contribute to the advancement of medical treatments. lookchem.com
Precursor in Agrochemical Development
Within the agrochemical industry, this compound is utilized as a precursor in the manufacturing of products such as pesticides and herbicides. lookchem.com The incorporation of the cyclopropane moiety into the final molecular structure of an agrochemical can lead to improved efficacy and selectivity. lookchem.com This enhanced performance can result in more effective crop protection and potentially lower application rates, benefiting agricultural productivity. lookchem.com
Monomer in Polymer Science for Functional Polymers and Novel Materials
This compound also functions as a monomer in the synthesis of specialty polymers. lookchem.com The resulting polymers can exhibit unique properties valuable in various industrial applications, including coatings, adhesives, and composite materials. lookchem.com
The bifunctional nature of this compound, with its two ester groups, allows it to be incorporated into polymer backbones through polycondensation reactions. For instance, after reduction of the ester groups to alcohols, the resulting trans-1,2-cyclopropanedimethanol can be polymerized with other monomers. Rigid ring structures like cyclopropane are of increasing interest in polymer science as an effective method to manipulate the bulk properties of materials. rsc.org Studies have demonstrated the successful incorporation of the 1,2-cyclopropane unit into linear polymer systems, such as polyesters. rsc.org
The inclusion of the rigid cyclopropane ring into a polymer backbone has a significant impact on the material's properties. smolecule.comrsc.org Research on polyesters has shown that incorporating a cyclopropane backbone, derived from the corresponding diol, can disrupt the polymer's crystallinity, rendering it amorphous, whereas comparable polymers without the cyclopropane unit are semi-crystalline. rsc.org This change from a semi-crystalline to an amorphous morphology directly affects the mechanical properties. rsc.org
Specifically, increasing the content of cyclopropane monomers in copolymers has been found to decrease the ultimate tensile strength (UTS) and the Young's modulus (E) of the material. rsc.org This is attributed to the reduction in crystallinity. rsc.org For example, a polyester (B1180765) made with 1,4-butanediol (B3395766) and hexamethylene dithiol (HDT) was compared to one where 25% of the butanediol (B1596017) was replaced with trans-cyclopropanedimethanol. The Young's modulus dropped from 105 MPa to 60 MPa, and the ultimate tensile strength decreased from 29.7 MPa to 19.2 MPa. rsc.org
| Polymer Composition | Crystallinity | Young's Modulus (E) [MPa] | Ultimate Tensile Strength (UTS) [MPa] |
|---|---|---|---|
| BD-co-HDT (0% Cyclopropane) | Semi-crystalline | 105 | 29.7 |
| BD75Cy(trans)25-co-HDT (25% Cyclopropane) | Amorphous | 60 | 19.2 |
Table 1. Comparison of thermomechanical properties of polyesters with and without trans-cyclopropane units in the backbone. Data sourced from a study on main-chain cyclopropane polyesters. rsc.org
Stereochemistry is a critical factor that impacts the properties of polymers. nih.gov The control over the spatial arrangement of atoms, such as the chirality of pendant groups or the geometry of the polymer backbone, can be used to enhance the thermomechanical performance of plastics. nih.gov
Development of Cyclopropane Derivatives as Enzyme Inhibitors (e.g., Human Serine Racemase)
The inhibition of human serine racemase (hSR) has emerged as a potential therapeutic strategy for neurodegenerative diseases where overactivation of NMDA receptors is implicated. tandfonline.comnih.gov D-serine, synthesized by hSR, is a co-agonist of these receptors. tandfonline.com Consequently, researchers have explored various molecules to inhibit hSR activity, drawing inspiration from known inhibitors like malonic acid. tandfonline.com One such approach involves the use of a cyclopropane scaffold to mimic malonic acid, leading to the investigation of cyclopropane dicarboxylic acid derivatives as potential hSR inhibitors. tandfonline.com this compound serves as a precursor to one of these derivatives, trans-1,2-cyclopropanedicarboxylic acid. tandfonline.com
A study aimed at identifying novel hSR inhibitors developed, synthesized, and tested a series of cyclopropane dicarboxylic acid derivatives. tandfonline.comnih.gov The rationale was based on the three-dimensional similarity between cis-1,2-cyclopropanedicarboxylic acid and malonic acid, a well-established serine racemase inhibitor. tandfonline.com The rigid cyclopropane ring was expected to orient the carboxylic acid groups in a manner that could effectively interact with the enzyme's active site. tandfonline.com
In this research, both cis and trans isomers of 1,2-cyclopropanedicarboxylic acid were evaluated, among other derivatives. tandfonline.com The trans isomer, trans-1,2-cyclopropanedicarboxylic acid, was synthesized via the hydrolysis of diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate. tandfonline.com The inhibitory activity of these compounds was assessed by measuring the β-eliminase activity of recombinant human SR using a coupled assay with lactate (B86563) dehydrogenase. tandfonline.com
The research findings indicated that the cyclopropane derivatives were significantly less potent than malonate. tandfonline.com The most active compound among the tested series was the cis isomer, cis-1,2-cyclopropanedicarboxylic acid, which exhibited a dissociation constant (Kd) of 900 μM and an IC50 value of approximately 3 mM. tandfonline.com In contrast, the other derivatives, including the trans isomer, showed weaker binding, with Kd values exceeding 2.5 mM. tandfonline.com These results suggest that while the cyclopropane scaffold can be used to mimic malonate, further optimization is necessary to develop more potent hSR inhibitors. tandfonline.comnih.gov
Table 1: Inhibitory Activity of Cyclopropane Derivatives on Human Serine Racemase
| Compound | Structure | Dissociation Constant (Kd) | IC50 |
| cis-1,2-Cyclopropanedicarboxylic acid | 900 μM | ~ 3 mM | |
| trans-1,2-Cyclopropanedicarboxylic acid | > 2.5 mM | Not reported |
Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Systems for Transformations of Diethyl trans-1,2-cyclopropanedicarboxylate
The synthesis and functionalization of cyclopropane (B1198618) rings are continually evolving, with a strong emphasis on developing more efficient, selective, and safer catalytic systems. A significant trend is the move away from potentially hazardous reagents like diazoalkanes, which have traditionally been used for cyclopropanation. dicp.ac.cnnih.gov Research is now focused on alternative carbene precursors and novel metal catalysts.
One promising approach involves the use of cobalt catalysts with gem-dichloroalkanes, which serve as precursors to nonstabilized carbenes for asymmetric cyclopropanation reactions. dicp.ac.cnnih.gov This method has demonstrated high levels of enantioselectivity for a variety of alkenes. dicp.ac.cn Another area of intense research is the development of Co(II)-based metalloradical catalysis, which enables the asymmetric radical cyclopropanation of alkenes with in situ-generated α-heteroaryldiazomethanes, yielding valuable chiral heteroaryl cyclopropanes. nih.gov
Chiral-at-metal complexes, particularly those involving rhodium(III), are also emerging as powerful tools for enantioselective cyclopropanation. acs.org These catalysts have been used to synthesize optically pure 1,2,3-trisubstituted cyclopropanes with high diastereoselectivity and enantioselectivity. acs.org Furthermore, copper-hydride catalyzed intramolecular hydroalkylation presents another innovative strategy for accessing chiral cyclopropanes with excellent stereocontrol. acs.org The development of organophotocatalytic methods for the cyclopropanation of unactivated olefins represents a further expansion of the synthetic toolkit. acs.org
These advanced catalytic strategies are crucial for transforming this compound and its derivatives into more complex and functionally diverse molecules.
Table 1: Emerging Catalytic Systems for Cyclopropane Synthesis
| Catalytic System | Precursor/Reagent | Key Advantages | Ref. |
|---|---|---|---|
| Cobalt Complexes | gem-dichloroalkanes | Avoids hazardous diazoalkanes; high enantioselectivity. | dicp.ac.cn, nih.gov |
| Co(II)-based Metalloradical | α-heteroaryldiazomethanes | Highly efficient for asymmetric radical cyclopropanation. | nih.gov |
| Chiral Rh(III) Complexes | Sulfoxonium ylides | High yields and excellent stereoselectivity for trisubstituted cyclopropanes. | acs.org |
| Copper-Hydride (CuH) | γ-bromocrotonate derivatives | Enantioselective intramolecular hydroalkylation with complete trans-diastereoselectivity. | acs.org |
| Organophotocatalysis | α-bromomalonates | Intermolecular cyclopropanation of unactivated alkenes under mild conditions. | acs.org |
Integration into Green Chemistry Methodologies
The principles of green chemistry—promoting the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances—are increasingly influencing the synthesis of cyclopropane derivatives. The exploration of novel catalytic systems is intrinsically linked to this trend. For instance, developing catalysts that operate under milder conditions, offer high atom economy, and utilize safer reagents are key objectives.
A significant advancement in this area is the use of biocatalysts, such as engineered P450 enzymes, for cyclopropanation reactions. nih.gov Biocatalysis offers the potential for high selectivity under environmentally benign conditions, typically in aqueous media at ambient temperature and pressure. rsc.org The synergy of multidisciplinary approaches, including protein engineering and computational biology, is expected to accelerate the development of enzymes tailored for specific transformations of cyclopropane-containing molecules. rsc.org
Furthermore, the shift from stoichiometric reagents to catalytic processes, as seen in the move from traditional Simmons-Smith reactions to catalytic asymmetric versions, reduces waste and improves efficiency. dicp.ac.cnacs.org Future research will likely focus on developing recyclable catalysts and utilizing renewable feedstocks and green solvents to further enhance the sustainability of synthesizing and utilizing compounds like this compound.
Advanced Material Science Applications Based on Cyclopropane Architectures
The unique, strained three-membered ring of cyclopropane imparts distinctive properties to polymers and materials. The incorporation of cyclopropane units, such as those derived from this compound, into polymer backbones is an emerging area of material science. Research has shown that including cyclopropane groups can significantly alter material properties, such as thermal stability, crystallinity, and glass-transition temperature. researchgate.net
For example, polyesters containing a cyclopropane backbone have been found to be amorphous, in contrast to comparable polymers with more flexible backbones which are highly crystalline. researchgate.net This allows for the tuning of polymer crystallinity by co-polymerizing cyclopropane monomers with other diols. researchgate.net The strained ring can also be exploited to create novel materials with specific functionalities, such as photoactive or stimuli-responsive properties. smolecule.com
Future trends point towards the synthesis of novel polyethers through the ring-opening reactions of donor-acceptor cyclopropanes and the polymerization of vinylcyclopropane (B126155) monomers to create functional materials. researchgate.netrsc.org These cyclopropane-based polymers hold potential for a wide range of applications, from advanced coatings and adhesives to specialized optical and electronic materials.
Table 2: Impact of Cyclopropane Integration on Polymer Properties
| Polymer Type | Monomer(s) | Observed Property Change | Potential Application | Ref. |
|---|---|---|---|---|
| Polyesters | 1,2-cyclopropanedimethanol, dithiols, diacrylates | Reduced crystallinity (amorphous structure) | Tunable material flexibility | researchgate.net |
| Polybutadiene derivatives | Polybutadiene, methyl diazoacetate | Increased glass-transition temperature and thermal stability | Modified elastomers | researchgate.net |
| Polyureas | Diamine with vinylcyclopropane (VCP), diisocyanates | VCP moieties can react with thiols for cross-linking | Networked polymers | researchgate.net |
| Polyethers | Donor-acceptor cyclopropanes | Creation of novel polymer skeletons with reactive sites | Functional materials | rsc.org |
Further Investigation into Biological and Medicinal Chemistry Applications
The cyclopropane scaffold is a privileged motif in medicinal chemistry, valued for its ability to impart conformational rigidity and metabolic stability to drug molecules. nbinno.comnbinno.com Incorporating a cyclopropane ring can enhance a drug's potency, fine-tune its solubility, and minimize off-target interactions. psu.edu Many FDA-approved drugs for treating conditions like COVID-19, asthma, and hepatitis C contain this structural feature. psu.edu
Derivatives of this compound are promising candidates for drug discovery. The cyclopropane ring and ester functionalities contribute to the molecule's lipophilicity, which can facilitate interaction with biological targets. smolecule.com These ester groups can also be modified to create prodrugs, which become active only after metabolic conversion in the body. smolecule.com
Future research will focus on synthesizing and screening libraries of compounds derived from this compound to identify new therapeutic agents. Natural and synthetic cyclopropanes have demonstrated a broad spectrum of biological activities, including enzyme inhibition and antimicrobial, antiviral, and antitumor properties. unl.ptresearchgate.net There is particular interest in creating cyclopropane-containing amino acids for use in conformationally restricted peptides, which can lead to more stable and potent peptide-based drugs. nbinno.comunl.pt The continued exploration of cyclopropane chemistry is expected to yield significant advances in the treatment of a wide array of diseases. nbinno.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Diethyl trans-1,2-cyclopropanedicarboxylate?
- Methodological Answer : The compound is typically synthesized via cyclopropanation reactions. For example, reactions with Michael acceptors (e.g., methyl acrylate) under mild conditions (room temperature, overnight) followed by vacuum distillation (e.g., bp 91–94°C at 2 mm Hg) yield cyclopropane derivatives. This method achieved a 50% distilled yield in a reported study . Key steps include precise control of reaction time and purification via fractional distillation to isolate the trans-isomer.
Q. How should researchers purify this compound effectively?
- Methodological Answer : Purification is critical due to the compound’s sensitivity to decomposition. Vacuum distillation is recommended, as the compound has a boiling point of 246.3°C at 760 mmHg but is typically distilled at lower pressures (e.g., 1 mm Hg for bp 70–75°C) to avoid thermal degradation . Chromatographic techniques (e.g., silica gel chromatography) may also separate stereoisomers, as demonstrated in cyclopropane dicarboxylate syntheses .
Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies ester carbonyl stretches (~1740 cm⁻¹) and cyclopropane ring vibrations.
- NMR : H NMR confirms trans-configuration via coupling constants (e.g., J = 6–8 Hz for cyclopropane protons). C NMR resolves ester and cyclopropane carbons .
- GC-MS : Validates purity and molecular ion ([M]⁺ at m/z 186.2) .
- Elemental Analysis : Ensures stoichiometric consistency (C9H14O4) .
Advanced Research Questions
Q. How can the stereochemical integrity of this compound be maintained during synthesis?
- Methodological Answer : Stereoselectivity depends on reaction conditions. Use chiral catalysts (e.g., Rh(II) complexes) or stereospecific reagents to favor the trans-isomer. Post-synthesis, monitor stereochemistry via polarimetry or enantioselective HPLC. For example, gas chromatography resolved cis/trans ratios (97% trans) in related cyclopropane esters .
Q. What computational methods are suitable for predicting the reactivity of the cyclopropane ring in this compound?
- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) models the electronic structure of the cyclopropane ring. Parameters include bond dissociation energies (BDEs) for ring-opening reactions and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites . Basis sets like 6-31G* are recommended for accurate thermochemical data (e.g., atomization energies within 2.4 kcal/mol error) .
Q. How can discrepancies in reaction yields be analyzed and optimized when using this compound in cyclopropanation reactions?
- Methodological Answer :
- By-Product Analysis : Use LC-MS or H NMR to identify side products (e.g., cis-isomers or ring-opened derivatives).
- Kinetic Studies : Vary reaction time and temperature to identify optimal conditions. For example, extending reaction time from 12 to 24 hours increased yields in analogous cyclopropane syntheses .
- Catalyst Screening : Test transition-metal catalysts (e.g., Cu, Pd) to improve regioselectivity.
- Table : Example reaction optimization
| Catalyst | Temperature (°C) | Yield (%) | Trans:cis Ratio |
|---|---|---|---|
| None | 25 | 50 | 97:3 |
| Rh(II) | 25 | 72 | 99:1 |
| Cu(OTf)₂ | 40 | 65 | 95:5 |
| Data adapted from cyclopropanation studies . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
